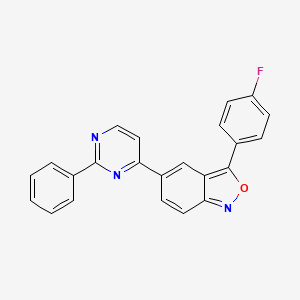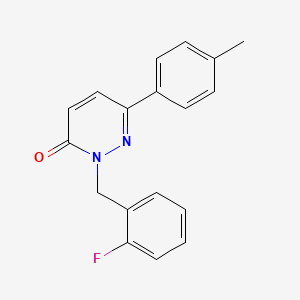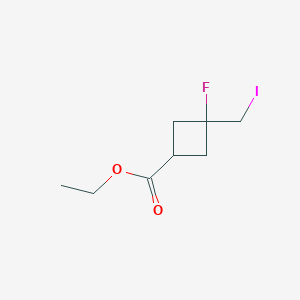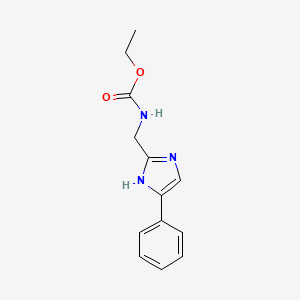![molecular formula C21H28O4S B2550121 3-(((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)thio)propanoic acid CAS No. 53212-83-2](/img/structure/B2550121.png)
3-(((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of cyclopenta[a]phenanthrene, which is a polycyclic aromatic hydrocarbon with potential carcinogenic properties. The structure of the compound suggests that it is a complex molecule with multiple chiral centers and functional groups, including hydroxyl and thioester moieties.
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrene derivatives has been explored in several studies. For instance, the Stobbe condensation has been employed to prepare 17-ketones from naphthalenes or tetralones, which are key intermediates in the synthesis of cyclopenta[a]phenanthrene derivatives . Additionally, the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives has been achieved through aromatisation of diketones . The synthesis of 11-substituted analogues, such as 11-trifluoromethyl-, 11-cyano-, and 11-amino derivatives, has also been optimized, demonstrating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by a fused ring system that includes a cyclopentane ring. The presence of various substituents can significantly alter the physical and chemical properties of these molecules. The specific compound mentioned has a thioester group attached to a propanoic acid moiety, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insight into the reactivity of similar structures. The Stobbe condensation is a key reaction for introducing ketone functionality , and the aromatisation process is crucial for the formation of the phenanthrene system . These reactions are likely relevant to the synthesis and modification of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopenta[a]phenanthrene derivatives can be inferred from their structural features. The presence of hydroxyl groups suggests potential for hydrogen bonding, which could affect solubility and interaction with biological molecules. The thioester linkage may be susceptible to hydrolysis and other nucleophilic attacks. The anti-inflammatory activity of some propanoic acid derivatives has been demonstrated, indicating potential biological relevance .
Aplicaciones Científicas De Investigación
Biomarkers for Cancer Research
The use of human urinary carcinogen metabolites as biomarkers presents a practical approach for acquiring significant information about tobacco use and cancer. Carcinogens and their metabolites, quantified in the urine of smokers or those exposed to environmental tobacco smoke, offer insights into carcinogen dose, exposure, and metabolism in humans. These biomarkers are critical for future studies on tobacco and cancer, especially concerning new tobacco products and strategies for harm reduction (Hecht, 2002).
Environmental Bioremediation
Research on the bioremediation of hazardous compounds like pyrene through bacterial strains such as Mycobacterium has highlighted the potential for using microbes to clean contaminated environments. These strains have shown efficiency in degrading pyrene and producing metabolites, contributing to the detoxification of polluted sites. This research aids in enhancing the bioremediation techniques for treating various contaminated matrices, showcasing the practical applications of scientific research in environmental preservation (Qutob et al., 2022).
Microbial Biopolymers
The study of Polyhydroxyalkanoate (PHA), a biodegradable microbial polymer, reveals its formation from various hydroxyalkanoic acids through bacterial biosynthesis. PHAs, serving as storage materials inside microbial cells, highlight the intersection of basic research, molecular biology, and practical applications. Understanding the biosynthetic pathways and commercialization factors of PHAs underscores the role of scientific research in developing sustainable materials and addressing environmental concerns (Amara, 2010).
Propiedades
IUPAC Name |
3-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4S/c1-21-8-6-15-14-3-2-13(22)10-12(14)11-17(26-9-7-19(24)25)20(15)16(21)4-5-18(21)23/h2-3,10,15-18,20,22-23H,4-9,11H2,1H3,(H,24,25)/t15-,16+,17?,18+,20-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOXNDFQKVZPJO-KVIMDYBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(CC4=C3C=CC(=C4)O)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((4-methoxyphenyl)amino)-3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(8H)-one](/img/structure/B2550038.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2550039.png)
![(Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2550040.png)
![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)



![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2550051.png)
![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)




![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2550060.png)